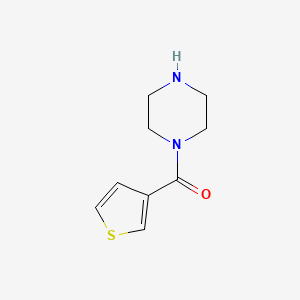

Piperazin-1-yl(thiophen-3-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

piperazin-1-yl(thiophen-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11/h1,6-7,10H,2-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTAZYHBTVLKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80484844 | |

| Record name | 1-(thiophen-3-ylcarbonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59939-74-1 | |

| Record name | 1-(thiophen-3-ylcarbonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Piperazin-1-yl(thiophen-3-yl)methanone chemical properties

An In-Depth Technical Guide to the Chemical Properties of Piperazin-1-yl(thiophen-3-yl)methanone

Abstract

This compound is a heterocyclic compound featuring a piperazine ring connected to a thiophene moiety via a carbonyl bridge. This structural motif is of significant interest to medicinal chemists and drug development professionals due to the versatile pharmacological properties associated with both the piperazine and thiophene scaffolds. The piperazine ring often imparts favorable physicochemical properties such as improved aqueous solubility and bioavailability, while the thiophene ring serves as a versatile aromatic system that can engage in various receptor-ligand interactions.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, spectroscopic characterization, chemical reactivity, and potential pharmacological profile based on analogous structures. The document is intended to serve as a foundational resource for researchers utilizing this scaffold in drug discovery and development programs.

Introduction to the Piperazine-Thiophene Scaffold

The strategic combination of privileged structures is a cornerstone of modern medicinal chemistry. The piperazine heterocycle is a frequently incorporated scaffold in a multitude of FDA-approved drugs, valued for its ability to introduce a basic nitrogen center, which is often crucial for target engagement and for improving pharmacokinetic profiles.[2][3] The two nitrogen atoms in the six-membered ring allow for the introduction of diverse substituents, enabling fine-tuning of a molecule's properties.[3]

The thiophene ring, an aromatic heterocycle containing a sulfur atom, is often employed as a bioisostere for a phenyl ring. Its unique electronic properties and ability to act as a hydrogen bond acceptor can lead to altered target affinity, selectivity, and metabolic stability compared to its carbocyclic analog. This guide focuses specifically on the 3-substituted thiophene isomer, providing a detailed examination of its synthesis, characterization, and chemical behavior to support its application in advanced scientific research.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. This compound is typically handled as its free base or as a hydrochloride salt to enhance its stability and solubility.[4] The key physicochemical parameters for the hydrochloride salt are summarized below.

| Property | Value | Source |

| CAS Number | 1185316-61-3 (HCl Salt)[4] 59939-74-1 (Free Base)[5] | [4][5] |

| Molecular Formula | C₉H₁₃ClN₂OS | [4] |

| Molecular Weight | 232.73 g/mol | [4] |

| Exact Mass | 232.04400 | [4] |

| Polar Surface Area (PSA) | 60.58 Ų | [4] |

| LogP (calculated) | 1.8622 | [4] |

Structural Analysis: The molecule's structure consists of three key components: the thiophene-3-yl group, a central carbonyl linker forming an amide bond with the piperazine ring, and the piperazine heterocycle itself. The secondary amine within the piperazine ring (pKb ≈ 5.35) is the primary site of basicity and serves as a key handle for further chemical modification.[6] The calculated LogP value of 1.8622 suggests a moderate lipophilicity, indicating a good balance for potential membrane permeability and aqueous solubility.[4]

Synthesis and Purification

The most direct and widely adopted method for synthesizing this compound is through a nucleophilic acyl substitution, specifically an amide coupling reaction. This approach is favored for its reliability, high yields, and the ready availability of starting materials.

Causality in Protocol Design: The choice of an acid chloride as the acylating agent ensures a high degree of reactivity, driving the reaction to completion efficiently. Piperazine is used in excess or as a salt to control mono-acylation and prevent the formation of the N,N'-diacylated byproduct. A tertiary amine base like triethylamine (TEA) is included to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve both reactants and the product. Purification via column chromatography is the standard and most effective method for separating the desired product from unreacted starting materials and byproducts.[7][8]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of piperazine (2.0 equivalents) in dry dichloromethane (DCM, 10 mL/mmol of acid chloride) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.5 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: Dissolve thiophene-3-carbonyl chloride (1.0 equivalent) in a minimal amount of dry DCM. Add this solution dropwise to the cooled piperazine mixture over 10-15 minutes with vigorous stirring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% Methanol in DCM).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water (2x), 10% sodium bicarbonate solution (1x), and brine (1x).[8]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure this compound.[7][8]

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization and Analytical Methods

Unambiguous structural confirmation is achieved through a combination of standard spectroscopic techniques. The expected data provides a fingerprint for the successful synthesis and purity of the compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene ring (typically in the aromatic region, δ 7.0-8.0 ppm) and two broad signals for the four protons on each side of the piperazine ring (δ 2.5-4.0 ppm). The N-H proton of the free base will appear as a broad singlet. Due to restricted rotation around the C-N amide bond, the piperazine protons proximal and distal to the thiophene ring may appear as distinct sets of signals, a phenomenon well-documented for N-acyl piperazines.[9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will be characterized by a signal for the carbonyl carbon (C=O) around δ 165-170 ppm. Signals for the thiophene carbons will appear in the aromatic region (δ 120-140 ppm), and the piperazine carbons will be visible in the aliphatic region (δ 40-50 ppm).[10]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of key functional groups. A strong absorption band between 1630-1660 cm⁻¹ is characteristic of the tertiary amide C=O stretch. A broad absorption around 3200-3400 cm⁻¹ would indicate the N-H stretch of the secondary amine in the free base.[11]

-

MS (Mass Spectrometry): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of the free base plus a proton.[7]

-

Chromatography: The purity of the compound can be readily assessed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which are standard methods for analyzing piperazine derivatives.[6]

Chemical Reactivity and Derivatization

The primary site for further chemical modification on the this compound core is the secondary amine of the piperazine ring. This nucleophilic nitrogen allows for a variety of follow-on reactions, making the compound a valuable intermediate for building chemical libraries for structure-activity relationship (SAR) studies.

-

N-Alkylation: The secondary amine can be readily alkylated using alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base to yield N-substituted derivatives.[1]

-

N-Acylation: Further acylation with different acid chlorides or coupling with carboxylic acids (using reagents like HATU or EDC) can produce N,N'-diacyl piperazine analogs.[1][11]

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides an efficient route to a wide range of N-alkyl derivatives.[3]

Visualization of Derivatization Pathways

Caption: Key derivatization reactions at the piperazine secondary amine.

Potential Biological and Pharmacological Profile

While specific biological data for this compound is not extensively published, a strong hypothesis regarding its potential activities can be formulated based on structurally related compounds. The 2-thiophene isomer, Piperazin-1-yl-thiophen-2-yl-methanone, has been investigated for several biological activities.[1] Derivatives of piperazine are widely recognized for their diverse pharmacological effects.[2][12]

-

Central Nervous System (CNS) Activity: Many piperazine derivatives interact with monoamine neurochemical pathways.[2] The 2-thiophene analog has shown a significant binding affinity for serotonin receptors, suggesting potential applications as an antidepressant or anxiolytic agent.[1]

-

Antimicrobial and Antifungal Activity: The piperazine scaffold is present in numerous antimicrobial agents.[7][12] The combination with a thiophene moiety, another heterocycle known for its antimicrobial properties, makes this compound a candidate for screening against bacterial and fungal pathogens.[1]

-

Anti-inflammatory Activity: Certain piperazine derivatives have demonstrated potent anti-inflammatory effects, often through the modulation of cytokines like TNF-α and IL-1β.[13][14]

-

Anticancer Activity: The piperazine nucleus is a core component of various anticancer drugs.[2][7] Its derivatives can act through mechanisms such as enzyme inhibition or disruption of microtubule polymerization.[7]

These potential applications underscore the value of this compound as a scaffold for developing novel therapeutic agents.

Conclusion

This compound is a well-defined chemical entity with a straightforward and robust synthetic pathway. Its structure offers a unique combination of a proven pharmacophore in the piperazine ring and a versatile aromatic system in the thiophene ring. The key reactive handle at the secondary amine provides a gateway for extensive chemical exploration and the development of compound libraries for SAR studies. Based on the known biological profiles of its constituent parts and closely related analogs, this compound represents a promising starting point for research programs in CNS disorders, infectious diseases, and oncology.

References

-

Chemsrc. This compound HYDROCHLORIDE | 1185316-61-3. Available from: [Link]

-

Molbase. PIPERAZIN-1-YL-THIOPHEN-2-YL-METHANONE HYDROCHLORIDE 99580-45-7 wiki. Available from: [Link]

-

PubChem. methanone. Available from: [Link]

-

Padmashali, B., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330. Available from: [Link]

-

Biomedicines. (2023). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]

-

ResearchGate. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Available from: [Link]

-

PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

-

PubMed. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Available from: [Link]

-

PubMed. Synthesis and Biological Activity of Piperazine-Based Dual MMP-13 and TNF-alpha Converting Enzyme Inhibitors. Available from: [Link]

-

NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

-

Der Pharma Chemica. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Available from: [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

-

PubMed Central. (2015). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. Available from: [Link]

-

MDPI. (2018). Chemistry of Substituted Thiazinanes and Their Derivatives. Available from: [Link]

-

MDPI. (2018). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available from: [Link]

-

ResearchGate. (2017). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Available from: [Link]

-

MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS#:1185316-61-3 | this compound HYDROCHLORIDE | Chemsrc [chemsrc.com]

- 5. Piperazin-1-yl-thiophen-3-yl-methanone | 59939-74-1 [amp.chemicalbook.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of piperazine-based dual MMP-13 and TNF-alpha converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Piperazin-1-yl(thiophen-3-yl)methanone CAS number 59939-74-1

An In-Depth Technical Guide to Piperazin-1-yl(thiophen-3-yl)methanone (CAS: 59939-74-1): A Core Scaffold for Drug Discovery

Executive Summary

This compound is a heterocyclic compound that serves as a pivotal building block in medicinal chemistry. While the compound itself is primarily a synthetic intermediate, its structural framework, combining a thiophene moiety with a piperazine ring, is a validated "privileged scaffold" found in numerous biologically active molecules. The piperazine ring enhances aqueous solubility and offers a readily modifiable site for tuning pharmacokinetic and pharmacodynamic properties.[1][2][3] The thiophene group, a common bioisostere of a phenyl ring, engages in critical interactions with various biological targets. This guide provides a comprehensive technical overview of the core compound, its synthesis, derivatization strategies, and the diverse pharmacological activities exhibited by its analogues, offering a resource for researchers engaged in drug discovery and development.

Core Compound Profile

Nomenclature and Structural Analysis

This compound is characterized by a thiophene ring acylated to a piperazine ring at the N1 position. The secondary amine at the N4 position of the piperazine ring is a key feature, providing a nucleophilic site for extensive derivatization, which is fundamental to its utility in creating compound libraries for drug screening.

Caption: Chemical structure of this compound.

Table 1: Compound Identification and Physicochemical Properties

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 59939-74-1 | [4][5][6] |

| Molecular Formula | C₉H₁₂N₂OS | [7] |

| IUPAC Name | This compound | [4] |

| Synonyms | 1-(3-Thienylcarbonyl)piperazine, 1-(thiophene-3-carbonyl)piperazine | [4][7] |

| Molecular Weight | 196.27 g/mol | Calculated |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

| Solubility | Data not available (Expected to have moderate aqueous solubility due to the piperazine moiety) | |

The Piperazine-Thiophene Scaffold in Medicinal Chemistry

The combination of piperazine and a heteroaromatic ring like thiophene is a recurring motif in modern drug design. The piperazine ring is often considered a "pharmacokinetic-enhancing" group, as it is typically protonated at physiological pH, which can improve water solubility and allow for favorable interactions with biological targets.[1][2]

Spectrum of Biological Activity in Derivatives

Derivatives of the core scaffold have been investigated for a wide array of therapeutic applications. The N4-position of the piperazine ring serves as a versatile anchor point for introducing various substituents, allowing for the fine-tuning of a compound's activity towards specific targets.

Table 2: Summary of Investigated Biological Activities for Piperazine-Thiophene Derivatives

| Therapeutic Area | Biological Target/Activity | Key Findings | References |

|---|---|---|---|

| Oncology | Apoptosis induction in cancer cells | Piperazine derivatives have been shown to induce apoptosis in cell lines like FaDu hypopharyngeal tumors. | [1] |

| CNS Disorders | Serotonin (5-HT) receptor binding | High affinity for serotonin receptors, suggesting potential for antidepressant or anxiolytic agents. | [1] |

| Inflammation | Inhibition of iNOS, COX-2, and TLR4/NF-κB pathway | Ferrocenyl-piperazine-methanone derivatives potently inhibit nitric oxide (NO) production and key inflammatory mediators. | [8] |

| Allergies | Histamine H3 receptor antagonism | The scaffold is suitable for developing antagonists for the H3 receptor, with applications in regulating neurotransmitter release. | [1] |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral | The versatile core is found in compounds active against various bacteria, fungi, and viruses. |[1][2][3][9] |

Case Study: Modulation of the NF-κB Inflammatory Pathway

Many chronic inflammatory diseases are driven by the over-activation of the TLR4/NF-κB signaling pathway. Derivatives of the piperazine-methanone scaffold have been identified as potent inhibitors of this cascade.[8] The mechanism involves preventing the lipopolysaccharide (LPS)-induced activation of TLR4, which in turn blocks the downstream phosphorylation of IκBα. This prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2.[8]

Caption: Inhibition of the TLR4/NF-κB signaling pathway by piperazine derivatives.

Synthesis and Derivatization Strategies

The synthesis of this compound is a straightforward and robust process, typically achieved through nucleophilic acyl substitution. This primary synthesis is the gateway to a vast chemical space through subsequent reactions at the N4-position.

Primary Synthesis of the Core Scaffold

The most common and efficient method involves the coupling of a thiophene-3-carboxylic acid derivative with an excess of piperazine. To facilitate the reaction, the carboxylic acid is usually activated first. A standard laboratory procedure involves converting the carboxylic acid to an acid chloride.

Caption: General workflow for the synthesis of the core scaffold.

Protocol 3.1: Representative Synthesis of this compound

-

Rationale: This protocol utilizes an in-situ formation of the acid chloride from thiophene-3-carboxylic acid using oxalyl chloride, followed by immediate reaction with piperazine. Triethylamine is used as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.[3]

-

Materials:

-

Thiophene-3-carboxylic acid (1.0 eq)

-

Oxalyl chloride (1.2 eq)

-

Piperazine (3.0 eq)

-

Triethylamine (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of thiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add a catalytic amount of DMF.

-

Slowly add oxalyl chloride (1.2 eq) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The completion of acid chloride formation can be monitored by the cessation of gas evolution.

-

In a separate flask, dissolve piperazine (3.0 eq) and triethylamine (2.5 eq) in anhydrous DCM and cool to 0 °C.

-

Slowly add the freshly prepared thiophene-3-carbonyl chloride solution to the piperazine solution dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water. Separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, using a gradient of methanol in DCM) to yield the pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Key Experimental Protocols for Screening and Analysis

Once the core scaffold or its derivatives are synthesized, their biological activity must be assessed. A common primary screen for anti-inflammatory compounds is the quantification of nitric oxide (NO) production in macrophages.

In Vitro Anti-Inflammatory Assay: LPS-Induced NO Production

-

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in RAW 264.7 murine macrophage cells stimulated with bacterial lipopolysaccharide (LPS).[8] NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Caption: Workflow for the LPS-induced nitric oxide production assay.

-

Procedure:

-

Cell Culture: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Remove the old media and replace it with fresh media containing serial dilutions of the test compound. Include wells for a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

-

Stimulation: After a 1-hour pre-treatment with the compound, add LPS (final concentration 1 µg/mL) to all wells except the negative control (unstimulated) wells.

-

Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration. An IC₅₀ value can then be determined for the compound.

-

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategic starting point for the development of novel therapeutics. Its robust synthesis and the versatility of the piperazine N4-position provide a reliable platform for generating diverse chemical libraries. The consistent emergence of its derivatives in studies targeting cancer, inflammation, and CNS disorders underscores the scaffold's high value.[1][8][10] Future research will likely focus on creating more complex and stereochemically defined derivatives, exploring new therapeutic targets, and optimizing lead compounds for improved efficacy and safety profiles. The continued exploration of this privileged scaffold holds significant promise for addressing unmet medical needs.

References

-

PINPOOLS. This compound. [Link]

-

PINPOOLS. This compound. [Link]

-

PubChem. methanone. [Link]

-

Molbase. PIPERAZIN-1-YL-THIOPHEN-2-YL-METHANONE HYDROCHLORIDE 99580-45-7 wiki. [Link]

-

ChemBK. Piperazin-1-yl-thiophen-3-yl-Methanone hydrochloride, 98+%. [Link]

-

Padmashali, B., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330. [Link]

-

Chemsrc. This compound HYDROCHLORIDE. [Link]

-

Li, Y., et al. (2023). Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives. Medicinal Chemistry, 19(6), 576-587. [Link]

-

Reddy, T. S., et al. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica, 10(10), 98-106. [Link]

-

Ferla, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1100. [Link]

-

Der Pharma Chemica. Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. [Link]

-

PubMed. Synthesis and Biological Activity of Piperazine-Based Dual MMP-13 and TNF-alpha Converting Enzyme Inhibitors. [Link]

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

-

de Oliveira, R. J. Jr., et al. (2018). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology, 26(1), 217-226. [Link]

-

MDPI. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Piperazin-1-yl-thiophen-3-yl-methanone | 59939-74-1 [amp.chemicalbook.com]

- 5. pinpools.com [pinpools.com]

- 6. pinpools.com [pinpools.com]

- 7. parchem.com [parchem.com]

- 8. Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Piperazin-1-yl(thiophen-3-yl)methanone molecular weight

An In-depth Technical Guide to Piperazin-1-yl(thiophen-3-yl)methanone

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the molecule's fundamental physicochemical properties, including its molecular weight and structural attributes. Furthermore, it presents a validated synthetic protocol, robust characterization methodologies, and an exploration of its established and potential therapeutic applications. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable chemical scaffold.

Chemical Identity and Physicochemical Properties

This compound is a compound featuring a central piperazine ring linked via a carbonyl group to a thiophene-3-yl moiety. The piperazine ring is a ubiquitous "privileged scaffold" in medicinal chemistry, often incorporated into drug candidates to enhance aqueous solubility, bioavailability, and to serve as a versatile linker for pharmacophoric groups.[1][2] The thiophene ring, an isostere of benzene, provides a key aromatic interaction point for biological targets. This compound is most commonly handled in its hydrochloride salt form to improve stability and ease of handling.

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

The key quantitative properties of the compound and its common hydrochloride salt are summarized in the table below for easy reference.

| Property | This compound (Free Base) | This compound HCl (Salt) | Reference(s) |

| CAS Number | 59939-74-1 | 1185316-61-3 | [3][4][5] |

| Molecular Formula | C₉H₁₂N₂OS | C₉H₁₃ClN₂OS | [4][5] |

| Molecular Weight | 196.27 g/mol | 232.73 g/mol | [4][5] |

| Exact Mass | 196.06703 g/mol | 232.04400 g/mol | [4] |

| IUPAC Name | This compound | This compound hydrochloride | |

| PSA (Polar Surface Area) | - | 60.58 Ų | [4] |

| LogP | - | 1.86 | [4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a standard amide coupling reaction. This involves the condensation of a thiophene-3-carboxylic acid derivative with piperazine. The choice of piperazine reactant is critical; to ensure mono-acylation, a large excess of piperazine can be used, or more commonly, a mono-protected piperazine derivative such as tert-butyl piperazine-1-carboxylate is employed, followed by a deprotection step.

The rationale for using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is its high efficiency and mild reaction conditions, which minimize side reactions and preserve sensitive functional groups.[6] A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is included to neutralize the hexafluorophosphate salt byproduct formed during the reaction, driving the equilibrium towards product formation.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

-

Reagent Preparation: To a solution of thiophene-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add HATU (1.1 eq) and triethylamine (2.5 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

Coupling Reaction: Add mono-tert-butyl piperazine-1-carboxylate (1.05 eq) to the activated mixture. Allow the reaction to stir at room temperature for 12-24 hours. Monitor reaction completion using Thin-Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude intermediate via flash column chromatography on silica gel to obtain the Boc-protected product.

-

Deprotection: Dissolve the purified intermediate in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-2 hours.

-

Final Isolation: Concentrate the reaction mixture under reduced pressure. Neutralize the resulting salt with a saturated sodium bicarbonate solution and extract the free base product with DCM. Dry the organic layer and evaporate the solvent to yield the final product, which can be converted to the HCl salt if desired.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical protocol. A multi-technique approach ensures the highest level of confidence in the final product's structural integrity.

The primary techniques for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] ¹H and ¹³C NMR are essential for confirming the proton and carbon environments, respectively, ensuring the correct connectivity of the thiophene and piperazine rings.[1][7] High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which validates the elemental composition (molecular formula) with high precision.[1]

Caption: Workflow for the structural validation of the synthesized compound.

Experimental Protocol: Characterization

-

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR spectra to identify signals corresponding to the aromatic protons of the thiophene ring and the aliphatic protons of the piperazine ring.

-

Acquire ¹³C NMR spectra to confirm the number of unique carbon environments, including the carbonyl carbon.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) in positive ion mode to detect the [M+H]⁺ peak, confirming the molecular weight.[7]

-

For definitive formula confirmation, submit the sample for High-Resolution Mass Spectrometry (HRMS) analysis.

-

-

Elemental Analysis:

Applications in Research and Drug Development

This compound and its derivatives are of considerable interest due to the proven pharmacological importance of the piperazine scaffold. Piperazine-containing compounds have been successfully developed for a vast range of therapeutic applications, including treatments for cancer, infectious diseases, and central nervous system (CNS) disorders.[8][9] The piperazine moiety is often used to tune the pharmacokinetic properties of a molecule, such as its solubility and cell permeability.[2][10]

Derivatives of the thiophene-piperazine core have shown significant potential in several key areas:

-

CNS Disorders: Related structures have demonstrated high binding affinity for serotonin receptors, particularly the 5-HT₁A subtype, suggesting potential applications as antidepressants or anxiolytics.[1]

-

Antihistaminic Effects: The scaffold has been explored for the development of histamine H3 receptor antagonists, which have potential applications in regulating neurotransmitter release.[1]

-

Enzyme Inhibition: Phenyl(piperazin-1-yl)methanone derivatives have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), a therapeutic target for neurodegenerative diseases and cancer.[11]

-

Antimicrobial and Antiviral Activity: Thiophene and piperazine derivatives are known to exhibit notable antimicrobial properties, and the core structure serves as a valuable starting point for developing new anti-infective agents.[1][9]

The title compound, therefore, represents a versatile building block and a lead structure for the discovery of novel therapeutic agents targeting a wide array of biological pathways.

Conclusion

This compound is a structurally significant compound with a well-defined profile. Its molecular weight of 196.27 g/mol (free base) and 232.73 g/mol (HCl salt) and its straightforward synthesis via amide coupling make it an accessible tool for chemical and biological research. The robust protocols for its synthesis and characterization outlined in this guide provide a reliable framework for its preparation and validation. Given the broad therapeutic relevance of the piperazine scaffold, this compound will likely continue to be a valuable asset in the ongoing quest for novel and effective pharmaceuticals.

References

-

This compound HYDROCHLORIDE | Chemsrc . Chemsrc.com. Available at: [Link]

-

Piperazin-1-yl-thiophen-3-yl-Methanone hydrochloride, 98+% - ChemBK . ChemBK. Available at: [Link]

-

methanone - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile . Journal of Applicable Chemistry. Available at: [Link]

-

Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives . ResearchGate. Available at: [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES . Revue Roumaine de Chimie. Available at: [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date . PubMed. Available at: [Link]

-

1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . PubMed Central. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools . ResearchGate. Available at: [Link]

-

Synthesis of piperazines . Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton . Thieme Connect. Available at: [Link]

-

Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors . ResearchGate. Available at: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry . ResearchGate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazin-1-yl-thiophen-3-yl-methanone | 59939-74-1 [amp.chemicalbook.com]

- 4. CAS#:1185316-61-3 | this compound HYDROCHLORIDE | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Biological Activity of Piperazin-1-yl(thiophen-3-yl)methanone and its Analogs: A Framework for Discovery

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive overview of the known biological activities associated with the piperazinyl-thienyl methanone scaffold. Given the limited direct research on the thiophen-3-yl isomer, this document establishes a foundational understanding based on closely related analogs—primarily the thiophen-2-yl isomer—and presents a validated framework for the systematic investigation of piperazin-1-yl(thiophen-3-yl)methanone.

Executive Summary

The piperazine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and valued for its favorable physicochemical properties and ability to interact with diverse biological targets.[1][2][3] When coupled with a thiophene moiety—another privileged heterocycle known for its bioisosteric relationship to the phenyl ring—the resulting piperazinyl-thienyl methanone scaffold represents a promising starting point for drug discovery.[4] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including significant potential as central nervous system (CNS) agents, anticancer therapeutics, and antimicrobial compounds.[4][5]

This technical guide synthesizes the current understanding of this chemical class. It details the general synthesis, explores the primary mechanisms of action, and provides robust, step-by-step protocols for future research. The central aim is to equip researchers with the foundational knowledge and practical methodologies required to explore the therapeutic potential of this compound, a novel yet under-investigated member of this potent chemical family.

Section 1: The Piperazinyl-Thienyl Methanone Scaffold: A Privileged Structure

The core structure consists of three key components:

-

The Piperazine Ring: A six-membered heterocycle with two nitrogen atoms at opposing positions.[1] Its non-planar chair conformation and the presence of two basic nitrogen atoms allow it to engage in critical hydrogen bonding and ionic interactions with biological targets.[3] The N1-nitrogen is typically acylated by the thienyl methanone group, leaving the N4-nitrogen available for substitutions that can fine-tune potency, selectivity, and pharmacokinetic properties.[3]

-

The Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. It is a classic bioisostere of the benzene ring, often used to improve metabolic stability or modify electronic properties. The position of its attachment to the methanone linker (e.g., at the 2- or 3-position) critically influences the molecule's overall geometry and its interaction with target binding pockets.

-

The Methanone (Ketone) Linker: This carbonyl group serves as a rigid linker connecting the two heterocyclic systems. It can act as a hydrogen bond acceptor and its polarity contributes to the overall physicochemical profile of the molecule.

The combination of these fragments creates a versatile scaffold with significant potential for chemical modification and biological activity.

Section 2: Synthesis and Characterization

The primary route for synthesizing piperazinyl-thienyl methanones is through a standard acylation reaction. This involves the coupling of a thiophenecarboxylic acid (or its activated derivative, like an acid chloride) with piperazine.

General Synthetic Workflow

The synthesis can be visualized as a straightforward two-component coupling process.

Caption: General workflow for the synthesis of piperazinyl-thienyl methanones.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis using a peptide coupling agent, which offers mild reaction conditions and high yields.

Materials:

-

Thiophene-3-carboxylic acid

-

1-(tert-butoxycarbonyl)piperazine (Boc-piperazine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Step 1: Coupling Reaction.

-

To a solution of thiophene-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

-

Add Boc-piperazine (1.05 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours. Monitor reaction completion by TLC.

-

Causality: HATU is an efficient coupling reagent that minimizes side reactions and racemization (if applicable), while DIPEA acts as a non-nucleophilic base to neutralize the generated acids.[6]

-

-

Step 2: Work-up and Purification.

-

Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain tert-butyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate.

-

-

Step 3: Boc Deprotection.

-

Dissolve the purified intermediate from Step 2 in DCM.

-

Add trifluoroacetic acid (TFA, 3-5 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group to yield the free secondary amine.[5]

-

Concentrate the reaction mixture under reduced pressure.

-

Re-dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize excess acid.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, this compound.

-

-

Step 4: Characterization.

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Section 3: Documented Biological Activities of the Scaffold

While data for the 3-yl isomer is scarce, extensive research on the piperazinyl-thienyl methanone scaffold, particularly the 2-yl isomer, has revealed three primary areas of biological activity.

Central Nervous System (CNS) Activity

Derivatives of piperazine are well-known for their interactions with CNS targets, especially monoamine pathways.[7]

-

Mechanism of Action: Research indicates that piperazinyl-thienyl methanone analogs exhibit significant binding affinity for serotonin receptors, particularly the 5-HT1A subtype.[5] This interaction is foundational to their potential antidepressant and anxiolytic effects. The nitrogen atoms of the piperazine ring are crucial pharmacophoric elements that often mimic the endogenous ligand's amine group, enabling potent receptor engagement.

-

Therapeutic Potential: Compounds that act as agonists or partial agonists at 5-HT1A receptors are established treatments for depression and anxiety disorders.[8]

Caption: Postulated 5-HT1A receptor signaling pathway modulation.

Anticancer Activity

The piperazine scaffold is present in several anticancer agents, and derivatives of piperazinyl-thienyl methanone have shown promise in preclinical studies.[4]

-

Mechanism of Action: In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines.[5] The proposed mechanism involves the disruption of mitochondrial membrane potential and the subsequent activation of the caspase cascade, a key pathway in programmed cell death.[5]

-

Therapeutic Potential: The ability to selectively induce apoptosis in tumor cells is a hallmark of effective chemotherapy. The structural versatility of this scaffold allows for optimization to enhance potency and selectivity for cancer cells over healthy cells.

Antimicrobial Activity

The emergence of antimicrobial resistance has created an urgent need for novel chemical scaffolds. Piperazine derivatives have shown significant potential in this area.[2][9]

-

Mechanism of Action: While the precise mechanism is often target-dependent and requires further elucidation, piperazine-containing compounds have demonstrated broad-spectrum activity against various bacterial strains.[4][5] The mechanism may involve the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with efflux pumps.

-

Therapeutic Potential: The scaffold's amenability to chemical modification makes it an attractive starting point for developing new antibiotics to combat resistant pathogens.[10]

Section 4: A Proposed Research Framework for this compound

To address the knowledge gap for the 3-yl isomer, a systematic, multi-tiered screening approach is recommended. This framework is designed to be a self-validating system to efficiently identify and characterize its biological activity.

Research Hypothesis

Based on the principle of structural analogy, it is hypothesized that this compound will exhibit biological activities in one or more of the domains identified for its 2-yl analog (CNS, anticancer, antimicrobial). The altered geometry due to the 3-position linkage is expected to modulate the potency and selectivity profile compared to known analogs.

Experimental Screening Cascade

This workflow ensures that resources are directed toward the most promising activities in a logical, stepwise manner.

Caption: A tiered experimental workflow for characterizing novel compounds.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol provides a robust method for primary screening of anticancer activity.

Objective: To determine the effect of this compound on the viability of a human cancer cell line (e.g., FaDu hypopharyngeal tumor cells).[5]

Materials:

-

FaDu human cancer cell line

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Test compound (this compound) dissolved in DMSO

-

Doxorubicin (positive control)

-

Vehicle control (0.1% DMSO in medium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

Procedure:

-

Cell Seeding:

-

Seed FaDu cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound and the doxorubicin positive control in complete medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions, positive control, or vehicle control.

-

Incubate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C.

-

Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. This provides a direct measure of metabolic activity, which correlates with cell viability.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate for 4 hours at room temperature in the dark, with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the dose-response curve and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

-

Self-Validation: The inclusion of a potent positive control (doxorubicin) validates that the assay system is responsive to cytotoxic agents. The vehicle control establishes the baseline for 100% viability.

-

Section 5: Data Summary

The following table summarizes the types of biological activities reported for the broader piperazinyl-thienyl methanone scaffold, providing a benchmark for future studies on the 3-yl isomer.

| Biological Activity | Target/Mechanism | Representative Model/Assay | Potential Application | Reference(s) |

| Antidepressant/Anxiolytic | Serotonin 5-HT1A Receptor Binding | Radioligand Binding Assay | Major Depressive Disorder, Anxiety | [5] |

| Anticancer | Induction of Apoptosis via Caspase Activation | In vitro Cell Viability (FaDu cells) | Solid Tumors | [5] |

| Antimicrobial | Inhibition of Bacterial Growth | Minimum Inhibitory Concentration (MIC) | Bacterial Infections | [4][5] |

| Anti-inflammatory | Inhibition of NO, iNOS, and COX-2 production | LPS-induced Macrophages (RAW264.7) | Inflammatory Diseases | [11] |

Conclusion and Future Outlook

The piperazinyl-thienyl methanone scaffold is a validated platform in medicinal chemistry, with analogs demonstrating robust activity across CNS, oncology, and infectious disease domains. While the majority of existing research has focused on the thiophen-2-yl isomer, the fundamental principles of structure-activity relationships strongly suggest that this compound is a compound of significant scientific interest. The altered spatial arrangement of the thiophene ring may unlock novel selectivity profiles or improved potency at key biological targets.

By employing the systematic research framework outlined in this guide—from rational synthesis to a tiered, self-validating screening cascade—drug discovery professionals can efficiently and effectively probe the therapeutic potential of this promising molecule. Future work should focus not only on characterizing the parent compound but also on building a library of N4-substituted derivatives to fully explore the structure-activity landscape and identify candidates for further preclinical development.

References

- Benchchem. Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride | 99580-45-7.

- Padmashali, B., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330.

- Unknown Author. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. NATURALISTA CAMPANO, 28(1).

- Unknown Author. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Source Not Available.

- Chandrashekharappa, S., et al. (2016). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate.

- Scafuri, B., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- Li, Y., et al. (2023). Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives. PubMed.

- Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. Thieme.

- Unknown Author. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.

- de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 11. Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic targets of piperazin-1-yl(thiophen-3-yl)methanone

An In-Depth Technical Guide to the Therapeutic Targeting of Piperazin-1-yl(thiophen-3-yl)methanone and Its Analogs

Executive Summary

The confluence of the piperazine and thiophene scaffolds in a single molecular entity, this compound, presents a compelling starting point for drug discovery. The piperazine ring is a cornerstone of neuropharmacology, embedded in numerous CNS-active drugs, where it often confers favorable pharmacokinetic properties and potent receptor interactions[1]. The thiophene ring, a well-regarded bioisostere of the phenyl group, frequently enhances metabolic stability and target affinity through its unique electronic properties[2]. This guide provides a comprehensive framework for researchers and drug development professionals to investigate and validate the therapeutic targets of this promising chemical scaffold. We will delve into the primary hypothesized targets within the central nervous system, particularly dopamine and serotonin receptors, and provide detailed, actionable protocols for target validation, from initial binding assays to functional cellular analysis. Furthermore, we will explore potential secondary therapeutic applications in oncology and infectious diseases, equipping research teams with the foundational knowledge to unlock the full therapeutic potential of this compound class.

The Piperazine-Thiophene Scaffold: A Privileged Combination

The Piperazine Moiety: A CNS-Penetrant Workhorse

The six-membered piperazine ring, with its two opposing nitrogen atoms, is a prolific scaffold in medicinal chemistry. Its structural rigidity and ability to engage in hydrogen bonding often lead to improved target affinity and specificity[1]. Crucially for neurotherapeutics, the piperazine moiety can significantly enhance water solubility and oral bioavailability, properties that are essential for effective drug delivery to the central nervous system[1]. Its presence is a hallmark of drugs targeting monoamine neurochemical pathways, including well-known antidepressants, anxiolytics, and antipsychotics.

The Thiophene Moiety: A Versatile Bioisostere

Thiophene and its derivatives are considered "privileged" structures in drug design due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[2][3]. The sulfur atom in the five-membered ring can participate in hydrogen bonding, enhancing drug-receptor interactions. Functionally, thiophene often serves as a bioisosteric replacement for a phenyl ring, a strategic substitution that can favorably alter a compound's metabolic profile and binding affinity[2].

Synergy of the Combined Scaffold

The combination of a piperazine core with a thiophene moiety via a methanone linker creates a molecule with a high probability of interacting with CNS targets. The arylpiperazine substructure is strongly associated with activity at dopaminergic and serotonergic G-protein coupled receptors (GPCRs), while the thiophene can fine-tune this activity and improve drug-like properties. This guide, therefore, posits that the most promising therapeutic targets for this compound lie within these receptor families.

Primary Hypothesized Therapeutic Targets: CNS GPCRs

Based on the extensive pharmacology of arylpiperazine derivatives, the primary targets for this scaffold are hypothesized to be the dopamine and serotonin receptor superfamilies.

Dopamine D2-like Receptors: A High-Priority Target Family

The D2-like receptor subfamily, comprising D2, D3, and D4 subtypes, is deeply implicated in neurological and psychiatric disorders[4]. Many antipsychotic medications exert their effects through these receptors.

Focus Area: The Dopamine D4 Receptor Numerous studies have identified piperazine-containing molecules as potent and selective dopamine D4 receptor antagonists[4][5][6]. The D4 receptor is a key target for the development of novel antipsychotics and treatments for other neurological conditions, potentially with fewer side effects than drugs targeting the D2 receptor[4]. Given the structural similarities, the D4 receptor represents the most compelling and highest-priority target for initial investigation.

Serotonin Receptors: A Key Secondary Target Family

The serotonin (5-HT) system is another critical area of investigation. Arylpiperazines are known to interact with multiple 5-HT receptor subtypes, forming the basis of many antidepressant and anxiolytic drugs[7].

Focus Area: The 5-HT1A Receptor Derivatives of the isomeric piperazin-1-yl-thiophen-2-yl-methanone have shown significant binding affinity for the 5-HT1A receptor, suggesting potential applications in treating depression and anxiety[8]. The 5-HT1A receptor is a well-validated target, and compounds acting as agonists or partial agonists at this site are of high therapeutic interest.

Target Validation Workflow: A Step-by-Step Guide

A systematic, multi-stage approach is required to validate these hypothesized targets. This workflow proceeds from initial binding confirmation to functional and cellular characterization.

Caption: Target Validation Workflow for CNS Receptors.

Stage 1: Profiling Binding Affinity

The first step is to determine if the compound physically binds to the hypothesized receptors and with what affinity. The radioligand binding assay is the gold standard for this purpose.

Protocol 1: Radioligand Competition Binding Assay

-

Cell Culture: Culture HEK-293 or CHO cells stably expressing the human dopamine D4, D2, D3, or serotonin 5-HT1A receptors. Harvest cells and prepare cell membrane homogenates.

-

Assay Setup: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2-like receptors, [³H]-8-OH-DPAT for 5-HT1A) to the cell membrane preparations.

-

Compound Addition: Add increasing concentrations of the test compound, this compound, typically from 10⁻¹⁰ M to 10⁻⁵ M.

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

-

Detection: Wash the filters, dry them, and add scintillation cocktail. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinity

| Receptor Subtype | Radioligand | Ki (nM) |

|---|---|---|

| Dopamine D4 | [³H]-Spiperone | Experimental Value |

| Dopamine D2 | [³H]-Spiperone | Experimental Value |

| Dopamine D3 | [³H]-Spiperone | Experimental Value |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | Experimental Value |

Stage 2: Functional Characterization

Once high-affinity binding is confirmed, the compound's functional effect must be determined. The GTPγS binding assay measures the first step in G-protein activation following receptor stimulation.

Protocol 2: [³⁵S]GTPγS Functional Assay

-

Membrane Preparation: Use the same receptor-expressing cell membrane preparations as in Protocol 1.

-

Assay Buffer: Prepare an assay buffer containing GDP to ensure G-proteins are in their inactive state.

-

Antagonist Mode Setup: To each well, add membranes, [³⁵S]GTPγS, and a fixed, effective concentration (EC₈₀) of a known agonist for the target receptor (e.g., quinpirole for D4). Then, add increasing concentrations of the test compound.

-

Agonist Mode Setup: To a separate set of wells, add membranes, [³⁵S]GTPγS, and increasing concentrations of the test compound alone to check for any intrinsic agonistic activity.

-

Incubation: Incubate the plates at 30°C for 60 minutes.

-

Termination and Detection: Terminate the reaction and measure bound [³⁵S]GTPγS using the same filtration and scintillation counting method as in Protocol 1.

-

Data Analysis: In antagonist mode, a decrease in signal indicates the compound is blocking agonist-induced G-protein activation. In agonist mode, an increase in signal would indicate the compound itself is an agonist.

Stage 3: Cellular Signaling Pathway Analysis

To confirm the functional data in a whole-cell context, the downstream signaling pathway should be interrogated. D4 receptors are canonically coupled to Gi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block this effect.

Caption: Antagonism of the Dopamine D4 Receptor Gi/o Pathway.

Protocol 3: cAMP Accumulation Assay (HTRF)

-

Cell Plating: Plate the D4 receptor-expressing cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Agonist Stimulation: Treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add a D4 agonist (e.g., quinpirole) in the presence of increasing concentrations of the test compound. Also include a control group treated with forskolin, a direct activator of adenylyl cyclase, to induce maximum cAMP production.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and perform the cAMP measurement using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) kit according to the manufacturer's instructions. This typically involves adding two fluorescently labeled antibodies, one against cAMP and one against a cAMP-donor conjugate.

-

Data Analysis: Read the fluorescence on a plate reader compatible with HTRF. The ratio of the two emission wavelengths is inversely proportional to the amount of cAMP produced. An effective antagonist will reverse the agonist-induced decrease in cAMP levels.

Exploring Secondary Therapeutic Avenues

The broad bioactivity of the parent scaffolds warrants exploratory screening in other disease areas.[3][9]

Anti-proliferative Activity (Oncology)

The piperazine and thiophene cores are found in various compounds with anticancer properties.[8][10] A preliminary screen for cytotoxicity is a logical exploratory step.

Protocol 4: In Vitro Cytotoxicity Assay (MTS)

-

Cell Plating: Plate various cancer cell lines (e.g., MCF-7 breast, A375 melanoma, FaDu hypopharyngeal) in 96-well plates.[8][10]

-

Compound Treatment: After 24 hours, treat cells with serial dilutions of the test compound for 72 hours.

-

MTS Addition: Add MTS reagent (or similar metabolic viability dye like MTT) to each well and incubate for 1-4 hours.

-

Absorbance Reading: Measure the absorbance at 490 nm. The amount of formazan product is directly proportional to the number of living cells.

-

Data Analysis: Calculate the concentration that inhibits cell growth by 50% (IC₅₀).

Data Presentation: Anti-proliferative Activity

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Experimental Value |

| A375 | Malignant Melanoma | Experimental Value |

| FaDu | Pharynx Carcinoma | Experimental Value |

Antimicrobial Potential

Given the established antibacterial and antifungal activities of related heterocycles, a basic screen for antimicrobial efficacy is warranted.[3][11]

Protocol 5: Minimum Inhibitory Concentration (MIC) Assay

-

Inoculum Preparation: Prepare standardized suspensions of bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans, A. fumigatus).

-

Assay Setup: In a 96-well plate, add culture medium and serial dilutions of the test compound.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 30°C for 48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Lead Optimization

Initial findings from the validation workflow will guide the next phase of drug development: lead optimization. The this compound core provides clear vectors for chemical modification to improve potency, selectivity, and ADME properties.[1][2]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Comparative molecular field analysis of dopamine D4 receptor antagonists including 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo-[2,3-b]pyridine (L-745,870), and clozapine. | Semantic Scholar [semanticscholar.org]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Piperazin-1-yl(thiophen-3-yl)methanone Derivatives and Analogs as Multi-Target CNS Agents

This guide provides a comprehensive technical overview of piperazin-1-yl(thiophen-3-yl)methanone derivatives, a class of compounds demonstrating significant potential in the development of novel therapeutics for central nervous system (CNS) disorders. Synthesizing insights from medicinal chemistry, pharmacology, and drug development, this document is intended for researchers, scientists, and professionals engaged in the pursuit of next-generation antipsychotics and related CNS agents. We will delve into the synthetic rationale, explore the nuanced structure-activity relationships (SAR), and detail the critical experimental protocols for evaluating these compounds, with a focus on their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.

Introduction: The Rationale for a Multi-Target Approach

Schizophrenia and other psychotic disorders are complex, multifactorial conditions that present significant therapeutic challenges. For decades, the primary strategy for managing psychosis has been the antagonism of dopamine D2 receptors[1][2]. While effective against the positive symptoms of schizophrenia (e.g., hallucinations, delusions), first-generation antipsychotics often induce severe extrapyramidal side effects (EPS) due to their strong, non-selective blockade of dopaminergic pathways[3].

The advent of atypical antipsychotics marked a paradigm shift, introducing the concept of multi-target pharmacology[3][4]. These agents, such as clozapine and risperidone, typically exhibit a combined antagonism of both dopamine D2 and serotonin 5-HT2A receptors[1][2]. This dual action is believed to be responsible for their improved side-effect profile, particularly the reduced incidence of EPS, and enhanced efficacy against the negative and cognitive symptoms of schizophrenia[1]. The piperazine scaffold is a cornerstone in medicinal chemistry, featured in numerous CNS-active drugs due to its favorable pharmacokinetic properties and its ability to interact with key neurotransmitter receptors[5][6]. When combined with a thiophene moiety—a privileged heterocycle in CNS drug discovery known to act as a bio-isosteric replacement for phenyl rings—the resulting this compound core presents a promising framework for developing novel multi-target antipsychotic agents[7].

This guide will explore the synthesis, SAR, and pharmacological evaluation of derivatives built upon this core structure, providing a technical foundation for the rational design of safer and more effective CNS therapeutics.

Synthesis of the Core Scaffold and Derivatives

The synthesis of this compound derivatives is typically achieved through a convergent synthesis strategy. The core scaffold is first assembled, followed by the addition of various substituents to explore the chemical space and optimize pharmacological activity.

General Synthesis Workflow

The overall synthetic strategy involves two main stages: the formation of the core amide bond between the thiophene and piperazine moieties, and the subsequent functionalization of the piperazine nitrogen.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of this compound (Core Scaffold)

This protocol is adapted from standard amide coupling procedures, such as those used for related benzothiophene derivatives[8].

Step 1: Formation of Thiophene-3-carbonyl chloride [9]

-

To a round-bottom flask, add thiophene-3-carboxylic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (5-10 eq) in excess.

-

Heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

-

The resulting crude thiophene-3-carbonyl chloride, often a pale yellow solid, is typically used in the next step without further purification[8].

Causality Insight: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction is driven by the formation of gaseous byproducts, which shifts the equilibrium towards the product. Using the crude acyl chloride directly is often preferred as it is moisture-sensitive and can be challenging to purify via chromatography.

Step 2: Amide Coupling with Piperazine [8][10]

-

Dissolve piperazine (2.0-3.0 eq) and a base such as triethylamine (TEA) (1.5 eq) in a suitable aprotic solvent (e.g., dry Tetrahydrofuran (THF) or Dichloromethane (DCM)) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Dissolve the crude thiophene-3-carbonyl chloride (1.0 eq) from Step 1 in the same dry solvent.

-

Add the acyl chloride solution dropwise to the stirred piperazine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.